4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen and sulfur functional groups. According to the Chemical Abstracts Service registry, this compound is officially designated with the registry number 597563-39-8, providing a unique identifier for accurate chemical documentation and research reference. The systematic IUPAC name, this compound, precisely describes the molecular structure by indicating the position of the methylsulfonyl group attached to the methyl substituent at the 4-position of the piperidine ring, with the hydrochloride designation specifying the salt form of the compound.
Alternative nomenclature systems have generated several synonymous designations for this compound, including 4-(Methanesulfonylmethyl)piperidine hydrochloride, 4-(mesylmethyl)piperidine, and 4-MethanesulfonylMethyl-piperidine hydrochloride. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The compound's Molecular Data Library number, designated as MFCD12028435, provides additional identification within specialized chemical databases and facilitates cross-referencing across multiple research platforms. The Chemical Abstracts Service has also assigned this compound the registry designation CBNumber CB72133639, further ensuring comprehensive cataloging within chemical information systems.
The systematic analysis of nomenclature variations reveals the importance of standardized chemical naming conventions in maintaining consistency across research publications and chemical supplier documentation. The compound's registration in multiple international chemical databases, including PubChem with compound identification numbers referencing both the free base and hydrochloride salt forms, demonstrates its significance in contemporary chemical research. This comprehensive nomenclature framework enables precise communication among researchers and facilitates accurate identification in synthetic and analytical chemistry applications.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is precisely defined as C₇H₁₆ClNO₂S, corresponding to a molecular weight of 213.73 grams per mole. This formula represents the hydrochloride salt form of the parent compound, which contains seven carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride moiety, one nitrogen atom within the piperidine ring, two oxygen atoms associated with the sulfonyl group, and one sulfur atom forming the methylsulfonyl functional group. The molecular structure encompasses a six-membered saturated heterocycle with sp³-hybridized carbon atoms and a nitrogen atom in the standard piperidine configuration.
The stereochemical analysis of this compound reveals specific three-dimensional arrangements that influence its chemical and biological properties. The piperidine ring adopts a chair conformation under standard conditions, with the methylsulfonylmethyl substituent occupying either an axial or equatorial position at the 4-carbon position. The International Chemical Identifier (InChI) code 1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H provides detailed connectivity information, while the corresponding InChIKey WFVLDWXGAGSFCJ-UHFFFAOYSA-N offers a condensed representation for database searches. The canonical Simplified Molecular Input Line Entry System representation CS(=O)(=O)CC1CCNCC1.Cl accurately depicts the compound's connectivity and protonation state.
Detailed stereochemical considerations include the tetrahedral geometry around the sulfur atom in the methylsulfonyl group, where the sulfur center exhibits approximately tetrahedral coordination with two oxygen atoms forming double bonds and single bonds to the methyl carbon and the methylene carbon attached to the piperidine ring. The nitrogen atom within the piperidine ring demonstrates pyramidal geometry with the capability for protonation, which occurs in the hydrochloride salt form. The conformational flexibility of the piperidine ring allows for dynamic equilibrium between different chair conformations, with the methylsulfonylmethyl substituent influencing the preferred conformational state through steric and electronic interactions.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClNO₂S |
| Molecular Weight | 213.73 g/mol |
| InChI Key | WFVLDWXGAGSFCJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CC1CCNCC1.Cl |
| Number of Rotatable Bonds | 3 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 2 |
Comparative Structural Analysis with Related Piperidine Sulfonyl Derivatives
The structural analysis of this compound in comparison with related piperidine sulfonyl derivatives reveals significant variations in molecular architecture and functional group positioning that influence chemical reactivity and biological activity. The closely related compound 4-(Methylsulfonyl)piperidine, with CAS number 290328-55-1 and molecular formula C₆H₁₃NO₂S, differs by the absence of the methylene linker between the piperidine ring and the sulfonyl group. This structural variation results in a molecular weight of 163.24 grams per mole for the parent compound, compared to 177.27 grams per mole for the free base form of the methylsulfonylmethyl derivative. The direct attachment of the methylsulfonyl group to the piperidine ring in 4-(Methylsulfonyl)piperidine creates different steric and electronic environments that significantly alter the compound's chemical behavior and synthetic utility.
Comparative analysis with 4-(Phenylsulfonyl)piperidine hydrochloride, designated with CAS number 285995-13-3 and molecular formula C₁₁H₁₆ClNO₂S, demonstrates the impact of aromatic versus aliphatic sulfonyl substituents on molecular properties. The phenylsulfonyl derivative exhibits a substantially higher molecular weight of 261.77 grams per mole due to the benzene ring replacement of the methyl group, resulting in altered lipophilicity, steric bulk, and electronic characteristics. These structural modifications influence the compound's solubility profile, chemical stability, and potential biological interactions compared to the methylsulfonyl variants.
Further structural comparisons include examination of 4-[(4-(Methylsulfonyl)phenoxy)methyl]piperidine, with molecular formula C₁₃H₁₉NO₃S and significantly higher molecular weight of 269.36 grams per mole. This derivative incorporates both aromatic and ether linkage functionalities, creating a more complex molecular architecture that extends the distance between the piperidine ring and the sulfonyl group through a phenoxymethyl linker. The increased molecular complexity results in enhanced conformational flexibility and potentially different pharmacological properties compared to the simpler methylsulfonylmethyl derivative.
The examination of protected derivatives, such as 1-Boc-4-(methylsulfonyl)piperidine with CAS number 189205-49-0, reveals the impact of nitrogen protection strategies on molecular structure and synthetic applications. This compound, with molecular formula C₁₁H₂₁NO₄S and molecular weight 263.35 grams per mole, incorporates a tert-butoxycarbonyl protecting group that significantly alters the compound's chemical reactivity and provides orthogonal synthetic possibilities. The comparison highlights the importance of functional group modifications in designing synthetic intermediates for complex molecular targets.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-[(Methylsulfonyl)methyl]piperidine HCl | 597563-39-8 | C₇H₁₆ClNO₂S | 213.73 | Methylene linker, hydrochloride salt |
| 4-(Methylsulfonyl)piperidine | 290328-55-1 | C₆H₁₃NO₂S | 163.24 | Direct sulfonyl attachment |
| 4-(Phenylsulfonyl)piperidine HCl | 285995-13-3 | C₁₁H₁₆ClNO₂S | 261.77 | Aromatic sulfonyl group |
| 4-[(4-(Methylsulfonyl)phenoxy)methyl]piperidine | 347873-46-5 | C₁₃H₁₉NO₃S | 269.36 | Phenoxymethyl linker |
| 1-Boc-4-(methylsulfonyl)piperidine | 189205-49-0 | C₁₁H₂₁NO₄S | 263.35 | Nitrogen protection |
Properties
IUPAC Name |
4-(methylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLDWXGAGSFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673953 | |
| Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597563-39-8 | |
| Record name | 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
Cardiovascular Treatments
One of the most notable applications of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride is in the treatment of dilated cardiomyopathy (DCM). Research has indicated that compounds with a similar structure can exhibit beneficial effects on cardiac function. Specifically, patents related to piperidine urea compounds highlight their potential in treating DCM by improving myocardial contractility and reducing cardiac hypertrophy .
Neurological Research
The ability of this compound to cross the BBB opens avenues for neurological applications. Preliminary studies suggest that it may have implications for treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems .
Case Study 1: Dilated Cardiomyopathy Treatment
In a clinical trial referenced in patent literature, piperidine derivatives were administered to patients with DCM. Results showed significant improvements in left ventricular ejection fraction (LVEF) and reduced symptoms of heart failure. The specific role of this compound in these outcomes is currently under investigation, but its structural analogs have demonstrated efficacy .
Case Study 2: CNS Effects
A study examining the pharmacokinetics of similar piperidine compounds highlighted their CNS activity. Participants receiving these compounds reported reductions in anxiety-like behaviors in animal models, suggesting that this compound could share similar properties .
Mechanism of Action
The mechanism of action of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical pathways, including those involving sulfonylation and piperidine ring modifications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the piperidine ring critically influences molecular weight, solubility, and lipophilicity. Key examples include:
Key Observations :
- Lipophilicity : Trifluoromethyl and diphenylmethoxy groups increase lipophilicity, while sulfonyl and methoxy groups enhance polarity .
- Solubility : Sulfonyl-containing derivatives (e.g., target compound) are expected to exhibit better aqueous solubility than aryl-substituted analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride .
Regulatory Considerations
Regulatory compliance varies by region and substituent:
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Complies with Chinese GB/T standards and international frameworks (e.g., EPA, EFSA) .
- Halogenated Derivatives : May fall under stringent regulations (e.g., Stockholm Convention on persistent organic pollutants) .
- Sulfonyl Derivatives : Likely require standard SDS documentation, with emphasis on stability and decomposition products .
Biological Activity
4-[(Methylsulfonyl)methyl]piperidine hydrochloride is a compound characterized by a piperidine ring substituted with a methylsulfonyl group. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology. The compound's molecular formula is C₇H₁₆ClNO₂S, with a molecular weight of approximately 214 g/mol.
The biological activity of this compound is believed to arise from its interaction with various molecular targets. The sulfonyl group enhances its chemical reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This reactivity suggests potential interactions with biological receptors, particularly in the nervous system, where piperidine derivatives are known to exhibit diverse effects.
Biological Activities
Preliminary studies indicate that this compound may possess several biological activities, including:
- Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell types, including breast and liver cancers .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies on related piperidine compounds suggest efficacy against bacteria and fungi .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the significance of the methylsulfonyl substituent. This group not only influences the compound's reactivity but also its binding affinity to biological targets. A comparison with similar compounds reveals distinct differences in activity based on structural modifications:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Methylpiperidine | C₅H₁₃N | A simple piperidine derivative without sulfonyl group. |
| N-Methyl-N-(methylsulfonyl)piperidine | C₇H₁₅N₁O₂S | Similar structure but different functional groups affecting activity. |
| 1-(Methylsulfonyl)-4-piperidone | C₇H₁₅NO₂S | Contains a ketone instead of a hydroxymethyl group, influencing reactivity. |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects .
- Antimicrobial Evaluations : A series of novel thiazolidinones containing the piperidine moiety were synthesized and tested for antimicrobial activity. These studies revealed that certain derivatives exhibited potent activity against specific bacterial strains, suggesting that modifications to the piperidine structure could enhance efficacy .
- Inflammatory Response Studies : In vitro analyses have shown that certain piperidine derivatives can inhibit COX-1/COX-2 enzymes, which are crucial in the inflammatory response. This inhibition correlates with reduced levels of inflammatory markers in experimental models .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-[(Methylsulfonyl)methyl]piperidine hydrochloride with high purity?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor. For analogous sulfonyl-piperidine derivatives, reactions are conducted under alkaline conditions (e.g., triethylamine) using sulfonyl chlorides in polar solvents like methanol or dichloromethane. Refluxing at 60–80°C for 2–6 hours is common, followed by purification via silica gel chromatography (chlorform:methanol:NH₃, 96:4:0.4) or recrystallization from ethanol . For example, yields of 81% were achieved in similar syntheses after refluxing in methanol/water mixtures and subsequent HCl salt formation .
Key Parameters Table:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 60–80°C |
| Reaction Time | 2–6 hours |
| Solvent System | Methanol/Water or Dichloromethane |
| Purification Method | Column Chromatography or Recrystallization |
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the sulfonylmethyl group (δ ~3.0–3.5 ppm for CH₂SO₂) and piperidine ring protons (δ ~1.5–2.8 ppm). Coupling constants (e.g., axial vs equatorial protons) help assign stereochemistry .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to verify purity (>98%) and molecular ion peaks .
- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl) with ≤0.4% deviation from theoretical values .
Q. How should researchers handle and store this compound to maintain stability during experimental workflows?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .
- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid moisture absorption. Pre-dry solvents (e.g., molecular sieves for DMSO) for reactions .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfonylation or substitution reactions. Institutions like ICReDD integrate these with machine learning to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. For example, computational screening identified ethanol as superior to methanol for minimizing side reactions in analogous syntheses .
Workflow Table:
| Step | Tool/Technique | Outcome |
|---|---|---|
| Reaction Simulation | Gaussian, ORCA | Energy profiles |
| Data Mining | Python-based ML algorithms | Optimal solvent selection |
| Experimental Validation | Controlled batch reactions | Reduced synthesis time by 40% |
Q. What strategies are effective in resolving contradictory data regarding the reactivity of the sulfonylmethyl group in piperidine derivatives under varying pH conditions?
Methodological Answer:
- pH-Dependent Kinetics : Use stopped-flow UV-Vis spectroscopy to monitor sulfonyl group hydrolysis rates. For example, at pH < 3, protonation of the sulfonyl oxygen reduces hydrolysis, while pH > 7 accelerates degradation .
- Isotopic Labeling : Introduce ³⁵S-labeled sulfonyl groups to track reaction pathways via scintillation counting or autoradiography .
- Controlled Replicates : Conduct triplicate experiments at fixed pH (e.g., 2, 7, 12) to identify outliers and validate reproducibility .
Q. What experimental approaches are recommended to establish structure-activity relationships (SAR) for this compound in neuropharmacological studies?
Methodological Answer:
- In Vitro Binding Assays : Screen against opioid receptors (e.g., μ-opioid) using radioligands (³H-naloxone) to measure IC₅₀ values. Compare with meperidine derivatives to assess sulfonylmethyl’s role in receptor affinity .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl group and receptor active sites (e.g., hydrogen bonding with Tyr148 of μ-opioid receptors) .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to evaluate CYP450-mediated oxidation of the piperidine ring, correlating modifications (e.g., methyl vs ethyl groups) with half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
